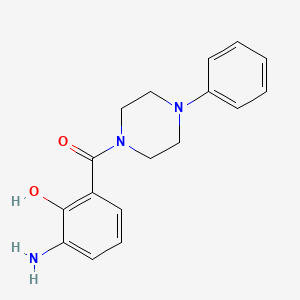

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone

Description

Chemical Identity and Nomenclature

The compound (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone represents a complex organic molecule characterized by its distinctive structural arrangement combining multiple functional groups and heterocyclic systems. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-amino-6-[(4-phenyl-1-piperazinyl)carbonyl]phenol, reflecting its systematic structural organization. The compound possesses the molecular formula C17H19N3O2 with a molecular weight of 297.36 grams per mole, establishing its position as a moderately sized pharmaceutical intermediate.

The Chemical Abstracts Service has assigned this compound the registry number 473734-14-4, providing a unique identifier for database searches and regulatory documentation. The systematic nomenclature reflects the compound's complex architecture, incorporating both the substituted phenyl ring bearing amino and hydroxyl functional groups and the phenylpiperazine moiety connected through a methanone linkage. This structural arrangement creates multiple sites for potential biological interaction, contributing to the compound's pharmaceutical significance.

The structural complexity of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone necessitates careful consideration of its stereochemical properties and conformational flexibility. The compound contains multiple rotatable bonds, particularly around the methanone bridge connecting the substituted phenyl ring to the piperazine moiety, allowing for various conformational states that may influence its biological activity profile.

Historical Context in Piperazine Chemistry

The development and study of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone must be understood within the broader historical context of piperazine chemistry, which has evolved significantly since the initial discovery and characterization of the parent piperazine compound. Piperazine itself was first recognized for its unique chemical properties and potential therapeutic applications, particularly as a solvent for uric acid, with its use as an anthelmintic agent introduced in 1953. This historical foundation established the groundwork for the extensive exploration of piperazine derivatives that would follow.

The evolution of piperazine chemistry has been marked by significant advances in synthetic methodologies and structure-activity relationship understanding. Originally, piperazines were named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant, though piperazines themselves are not derived from plants in the Piper genus. The systematic study of piperazine derivatives has revealed their extraordinary versatility as pharmaceutical scaffolds, leading to the development of numerous clinically successful drugs including antihistamines, antipsychotics, and antimicrobial agents.

The specific development of phenylpiperazine derivatives, including compounds like (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone, represents a particularly important branch of this chemical family. Phenylpiperazine compounds have demonstrated significant pharmacological activity, with 1-phenylpiperazine serving as a rigid analogue of amphetamine and exhibiting monoamine releasing properties. This historical precedent has guided researchers toward the investigation of more complex phenylpiperazine derivatives with enhanced selectivity and therapeutic potential.

Classification within Piperazine Derivatives

Within the extensive classification system of piperazine derivatives, (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone occupies a distinct position as a substituted phenylpiperazine compound with multiple functional group modifications. Piperazine derivatives represent a broad class of chemical compounds characterized by their diverse pharmacological activities and structural versatility, making them significant targets in medicinal chemistry research. The classification of these compounds typically considers both their core structural features and their specific substitution patterns.

The compound under investigation belongs to the phenylpiperazine subclass, which is characterized by the presence of a phenyl group directly attached to the piperazine ring system. This structural feature is shared with other therapeutically important compounds, including various antidepressants, antipsychotics, and anxiolytic agents. The additional presence of the substituted benzoyl moiety containing both amino and hydroxyl functional groups further classifies this compound within the category of polyfunctional piperazine derivatives.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Piperazine Derivatives | Heterocyclic compounds containing six-membered ring with two nitrogen atoms |

| Secondary Class | Phenylpiperazine Derivatives | Piperazine compounds with phenyl substituent |

| Tertiary Class | Substituted Phenylpiperazine Methanones | Compounds with additional carbonyl linkage to substituted aromatic rings |

| Quaternary Class | Amino-Hydroxy Substituted Derivatives | Compounds containing both amino and hydroxyl functional groups |

The structural classification of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone also places it within the category of compounds suitable for medicinal chemistry applications. Piperazine derivatives have found extensive applications in lead optimization strategies and have contributed to the development of clinically successful drugs across multiple therapeutic areas. The specific functional group arrangement in this compound suggests potential for receptor selectivity and biological activity modulation.

Significance in Chemical and Biochemical Research

The research significance of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone extends across multiple domains of chemical and biochemical investigation, reflecting the compound's unique structural features and demonstrated biological activity. Research indicates that this compound exhibits antagonist properties at serotonin receptors, which may contribute to its therapeutic effects in managing conditions such as anxiety and depression. This pharmacological profile positions the compound as a valuable research tool for understanding serotonin receptor function and developing new therapeutic strategies.

The synthetic accessibility of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone through established methodologies involving palladium-catalyzed amination and subsequent hydrolysis steps makes it an attractive target for medicinal chemistry research programs. The compound's synthesis typically involves the formation of amide bonds between the substituted benzoyl chloride and phenylpiperazine precursors, followed by selective functional group modifications to introduce the amino and hydroxyl substituents.

Properties

IUPAC Name |

(3-amino-2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-15-8-4-7-14(16(15)21)17(22)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8,21H,9-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIBUYFTIYYWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729812 | |

| Record name | (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473734-14-4 | |

| Record name | (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Route

A widely reported and efficient method to obtain 3-amino-2-hydroxyacetophenone, a precursor to the target compound, involves:

Step 1: Nitration of 2-hydroxy-5-chloroacetophenone

2-Hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid and reacted with fuming nitric acid under controlled temperature (50–80 °C) in a microchannel reactor system. This yields 2-hydroxy-3-nitro-5-chloroacetophenone with high selectivity and yield.Step 2: Catalytic Hydrogenation of the Nitro Group

The nitro compound is then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in anhydrous methanol with triethylamine as a base. The reaction is conducted in a continuous flow microchannel reactor at elevated temperature (100–140 °C), under hydrogen pressure (~1.4–1.5 MPa), with residence times of 15–60 seconds. This process converts the nitro group to an amino group, yielding 2-hydroxy-3-aminoacetophenone with high purity (up to 99.8%) and yields ranging from 82% to 87% depending on scale and conditions.Purification

After hydrogenation, the reaction mixture is acidified to pH 2, filtered, washed, then dissolved in water and treated with activated carbon for decolorization. Subsequent basification to pH 9 precipitates the amino compound, which is filtered and collected.

| Parameter | Range/Value | Notes |

|---|---|---|

| Nitration temperature | 50–80 °C | Controlled in microchannel reactor |

| Hydrogenation temperature | 100–140 °C | Continuous flow reactor |

| Hydrogen pressure | 1.4–1.5 MPa | For catalytic reduction |

| Residence time (hydrogenation) | 15–60 seconds | Short residence time for efficiency |

| Catalyst | 10% Pd/C | Used in slurry form |

| Yield (hydrogenation step) | 82–87% | High yield and purity |

| Purity of final intermediate | 96.98–99.8% | Verified by analytical methods |

Advantages of Microchannel Reactor Technology

The use of microchannel reactors for nitration and hydrogenation allows:

- Precise temperature and residence time control.

- Enhanced safety due to small reaction volumes.

- Continuous processing, improving scalability.

- High selectivity and yield with minimal side-products.

Coupling with 4-Phenylpiperazine to Form the Target Compound

Amide Bond Formation

The key step to obtain (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone is the formation of the amide linkage between the 3-amino-2-hydroxyphenyl intermediate and 4-phenylpiperazine.

- Typically, this involves the activation of the carbonyl group on the acetophenone moiety or its derivative to a reactive intermediate such as an acid chloride, ester, or anhydride.

- The nucleophilic 4-phenylpiperazine then attacks this activated carbonyl to form the amide bond.

Reported Synthetic Approaches

While direct literature on this exact coupling is limited, analogous methods from related compounds suggest:

O-Alkylation or Acylation Methods:

Intermediates such as 4-amino-phenol derivatives can be O-alkylated with reactive esters, followed by coupling with 4-phenylpiperazine derivatives.Nucleophilic Addition to Activated Carbonyls:

Similar phenylpiperazine derivatives have been prepared by nucleophilic addition of anilines or phenols to activated esters or acid chlorides, followed by reduction or cyclization steps.Catalytic Cyclization and Functionalization:

Some synthetic routes involve catalytic cyclization of precursor sulfonates or isocyanates to generate phenylpiperazine-containing intermediates, which can be further functionalized to the target amide.

Typical Conditions and Reagents

- Solvents: Methylene chloride, tetrahydrofuran (THF), or acetonitrile.

- Bases: Triethylamine or sodium hydride for deprotonation and activation.

- Temperature: Ambient to reflux conditions depending on reagents.

- Catalysts: Palladium on charcoal for reductions; KF on alumina for cyclizations.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents & Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | 2-Hydroxy-5-chloroacetophenone, fuming HNO3, glacial acetic acid, 50–80 °C | High yield | Microchannel reactor improves control |

| Nitro group reduction | Catalytic hydrogenation | 10% Pd/C, H2 (1.4–1.5 MPa), methanol, triethylamine, 100–140 °C, 15–60 s | 82–87% yield, >96% purity | Continuous flow microreactor technology |

| Amide bond formation | Nucleophilic acyl substitution | Activated ester or acid chloride, 4-phenylpiperazine, triethylamine, CH2Cl2 or THF | Variable, typically good | Standard amide coupling chemistry |

Research Findings and Practical Considerations

- The microchannel reactor-based nitration and hydrogenation method offers a scalable, efficient, and environmentally safer approach to prepare the amino-hydroxyphenyl intermediate, critical for the target compound synthesis.

- The coupling step, while less specifically detailed for this exact compound, can be reliably performed using classical amide bond formation techniques adapted from phenylpiperazine chemistry literature.

- Purification steps involving acid-base extractions and activated carbon decolorization are essential to achieve high purity suitable for further pharmaceutical applications.

This comprehensive synthesis approach leverages modern continuous flow technologies for intermediate preparation and classical organic synthesis for final coupling, ensuring high yield, purity, and scalability in the preparation of (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone.

Chemical Reactions Analysis

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxy-4-nitrophenyl)(4-phenylpiperazin-1-yl)methanone .

Reduction: The compound can be reduced to form 3-amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanol .

Substitution: The hydroxyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and mild conditions.

Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as alkyl halides.

Major Products Formed:

Nitro derivatives

Alcohols

Halogenated derivatives

Scientific Research Applications

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Investigated for its pharmacological properties, such as its potential use as an antidepressant or antipsychotic agent.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways, such as:

Neurotransmitter Systems: It may modulate the activity of neurotransmitters like serotonin and dopamine by binding to their receptors.

Enzyme Inhibition: It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the aromatic ring and the heterocyclic system attached to the piperazine. These modifications influence molecular weight, polarity, and drug-likeness (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name (Reference) | Substituents/Modifications | Molecular Weight | logP | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| (5-Chloro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone | Chloro, methyl (indole) | 354.14 | ~3.3* | 165–167 | Indole, Cl, CH₃ |

| (4-Hydroxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | Hydroxy, methoxy (phenyl) | 313.15 | ~2.8† | 168–170 | OH, OCH₃ |

| (2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone | Chloro, fluoro (phenyl) | 318.78 | 3.34 | N/A | Cl, F |

| (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone | Quinoxaline system | 306.34 | N/A | N/A | Quinoxaline, N-heterocycle |

| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone | Chlorophenyl (isoxazole) | 353.83 | N/A | N/A | Isoxazole, Cl |

*Estimated from similar analogs ; †Calculated from HRMS data .

Key Observations:

- Hydroxy and methoxy groups (e.g., ) lower logP (~2.8), improving solubility but limiting membrane permeability.

- Heterocyclic Systems: Indole () and quinoxaline () moieties introduce planar aromatic systems, which may enhance π-π stacking with biological targets like enzymes or receptors.

SAR Insights:

- Indole Derivatives () : The chloro and methyl groups on indole correlate with antiproliferative activity, likely via EGFR/CDK2 inhibition. Steric and electronic effects from substituents modulate target affinity.

- Isoxazole Derivatives () : The 2-chlorophenyl group on isoxazole enhances AChE inhibition, suggesting electron-withdrawing groups improve binding to the catalytic site.

- Quinoxaline Derivatives (): The nitrogen-rich quinoxaline system confers 5-HT₃ receptor antagonism, highlighting the role of heterocycles in CNS-targeted activity.

Biological Activity

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone, also known by its CAS number 473734-14-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula:

- Molecular Formula : C17H19N3O2

- Molecular Weight : 297.15 g/mol

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis, which has implications for skin disorders and pigmentation issues.

Tyrosinase Inhibition

Research indicates that (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone exhibits significant inhibitory activity against tyrosinase. This enzyme is a key target for the development of anti-melanogenic agents. A study demonstrated that derivatives of this compound showed promising results in inhibiting TYR from Agaricus bisporus, with some compounds achieving IC50 values as low as 3.8 μM .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using the ABTS radical scavenging assay, where it showed effective quenching abilities comparable to established antioxidants .

Cytotoxicity and Cell Viability

In vitro studies utilizing MTT assays revealed that selected derivatives of this compound did not exhibit cytotoxic effects at concentrations up to 10 μM, indicating a favorable safety profile for further testing . Notably, compound 10 from the series maintained good cell viability even at higher concentrations (up to 25 μM).

Case Studies

- Inhibition of Tyrosinase : A series of phenolic derivatives were synthesized and tested for their ability to inhibit the diphenolase activity of tyrosinase. Among these, the most active compounds displayed enhanced binding affinity due to structural modifications that improved interactions within the enzyme's catalytic site .

- Antioxidant Properties : The antioxidant capabilities were quantified with EC50 values indicating effective radical scavenging activity. For instance, one derivative exhibited an EC50 value of 9.0 μM, showcasing its potential as a therapeutic agent against oxidative damage .

Table 1: Tyrosinase Inhibition IC50 Values

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Compound 1 | 3.8 | Reference compound |

| Compound 10 | <5 | Most potent among derivatives |

| Compound 11 | 6.0 | Moderate inhibition |

Table 2: Antioxidant Activity (ABTS Assay)

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| Compound A | 13.2 ± 0.5 | Positive control |

| Compound B | 9.0 ± 0.3 | Best antioxidant activity |

| Compound C | 9.2 ± 0.2 | Comparable to positive control |

Q & A

Q. What are the standard synthetic routes for (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone?

The synthesis typically involves coupling a substituted piperazine derivative with a functionalized benzophenone precursor. Key steps include:

- Nucleophilic substitution : Reacting 4-phenylpiperazine with a halogenated benzophenone intermediate (e.g., bromo- or chloro-substituted) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Reductive amination : If amino groups are introduced post-coupling, use reducing agents like NaBH₄ or Pd/C under H₂ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons, piperazine ring geometry, and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Q. What preliminary biological assays are recommended to evaluate its activity?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Enzyme inhibition : Screen against kinases or GPCRs (e.g., dopamine receptors) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Validate assay conditions : Ensure consistency in cell lines (e.g., passage number, growth medium) and compound preparation (e.g., DMSO concentration ≤0.1%) .

- Orthogonal assays : Confirm kinase inhibition via both fluorescence (e.g., ADP-Glo™) and radiometric (³²P-ATP) methods .

- Control for metabolite interference : Use hepatic microsomes to assess metabolic stability and identify active/degraded species .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic substitution : Modify the 3-amino-2-hydroxyphenyl group (e.g., replace –OH with –OCH₃) or piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes against targets like GPCRs or kinases .

- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE or Phase .

Q. How can instability in physiological buffers be addressed during in vitro studies?

- Stress testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24 hours .

- Prodrug design : Introduce acetyl or PEG groups to the hydroxyl moiety to enhance stability .

- Lyophilization : Prepare stable lyophilized formulations with trehalose or mannitol as cryoprotectants .

Q. What computational methods aid in target identification and mechanism elucidation?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to study binding kinetics .

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- Network pharmacology : Construct protein interaction networks (e.g., STRING database) to map multi-target effects .

Data Contradiction Analysis

| Reported Finding | Potential Source of Discrepancy | Resolution Strategy |

|---|---|---|

| Variable IC₅₀ values in kinase assays | Differences in ATP concentrations (low vs. high ATP) | Standardize ATP levels (e.g., 1 mM ATP) |

| Conflicting cytotoxicity results | Use of adherent vs. suspension cell lines | Normalize data to cell viability controls (e.g., Alamar Blue) |

| Inconsistent metabolic stability | Variability in microsome sources (human vs. rodent) | Use pooled human liver microsomes and validate with CYP isoforms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.